1,2,3,6-Tetra-O-benzoyl-α-D-talose
Description
Historical Context and Development
The development of this compound emerged from the broader evolution of protecting group strategies in carbohydrate chemistry during the latter half of the twentieth century. The utilization of benzoyl groups as protecting units gained prominence in the 1960s when researchers recognized their exceptional stability and selective reactivity patterns. Early investigations into regioselective protection of monosaccharides demonstrated that benzoyl chloride could achieve preferential acylation of specific hydroxyl positions under controlled conditions, particularly at low temperatures around negative forty degrees Celsius.
The historical significance of this compound extends beyond its individual properties to represent a milestone in the systematic development of protecting group methodologies. Fraser-Reid's pioneering work established that protecting groups function beyond mere protection, actively influencing reactivity patterns and stereochemical outcomes in glycosylation reactions. This fundamental understanding laid the groundwork for the rational design of protected sugar derivatives like this compound, where the specific pattern of benzoyl substitution creates unique electronic and steric environments that control subsequent chemical transformations.
The compound's development also reflects the growing sophistication in carbohydrate synthesis methodologies. Research conducted in the 1980s and 1990s demonstrated that the alpha anomeric configuration combined with the specific 1,2,3,6-tetra-benzoyl protection pattern created building blocks with predictable and controllable reactivity profiles. This predictability became essential for the synthesis of complex oligosaccharides, particularly those found in bacterial cell wall components and glycoconjugates with biological significance.
Classification in Carbohydrate Chemistry
This compound belongs to the class of protected monosaccharide derivatives, specifically categorized as a per-benzoylated sugar with selective deprotection at the 4-position. The compound exhibits a molecular formula of C₃₄H₂₈O₁₀ with a molecular weight of 596.58 grams per mole, distinguishing it from other protected talose derivatives through its unique substitution pattern. This classification places the compound within the broader category of armed glycosyl donors, a designation that reflects the electron-withdrawing nature of the benzoyl protecting groups and their impact on glycosidic reactivity.
The structural classification of this compound reveals its relationship to other protected carbohydrate building blocks. Unlike fully protected derivatives such as 1,2,3,4,6-Penta-O-benzoyl-alpha-D-mannopyranose, which contains five benzoyl groups, or partially protected compounds like 1,2,3,6-Tetra-O-benzyl-beta-D-galactopyranoside with benzyl ethers, the tetra-benzoyl talose derivative represents an intermediate protection level that maintains a free hydroxyl group at the 4-position for further functionalization.
The compound's classification extends to its anomeric configuration, specifically the alpha linkage that influences both its physical properties and chemical reactivity. This alpha configuration contrasts with beta-linked analogues and creates distinct conformational preferences that affect the compound's behavior in glycosylation reactions. The presence of the alpha anomeric center, combined with the talose stereochemistry, creates a unique three-dimensional structure that distinguishes this compound from other protected monosaccharides in terms of steric accessibility and electronic distribution.
Significance in Glycoside Research
The significance of this compound in glycoside research stems from its exceptional utility as a synthetic intermediate for complex oligosaccharide assembly. Research has demonstrated that this compound serves as a versatile building block for the synthesis of tetrasaccharides related to antigenic determinants, particularly those found in Mycobacterium avium-Mycobacterium intracellulare-Mycobacterium scrofulaceum serocomplex structures. The compound's strategic protection pattern allows for selective coupling reactions while maintaining stability under harsh reaction conditions, making it indispensable for multi-step synthetic sequences.
The protecting group pattern in this compound exemplifies the principles of orthogonal protection strategies that have become fundamental to modern carbohydrate synthesis. The benzoyl groups provide robust protection against nucleophilic attack while simultaneously activating the remaining free hydroxyl group for selective derivatization. This dual functionality enables chemists to construct complex glycosidic linkages with precise regiocontrol, particularly important for synthesizing naturally occurring oligosaccharides with defined biological activities.
Contemporary glycoside research has highlighted the compound's role in understanding structure-activity relationships in carbohydrate-protein interactions. The synthesis of glycan libraries containing talose residues, facilitated by derivatives like this compound, has enabled researchers to probe the specificity of carbohydrate-binding proteins and lectins. These studies have revealed that subtle changes in monosaccharide configuration, such as those distinguishing talose from other hexoses, can dramatically alter binding affinities and biological activities.
The compound also holds significance in the development of glycan microarray technologies, where immobilized carbohydrate structures are used for high-throughput screening of carbohydrate-binding specificities. The controlled synthesis of talose-containing oligosaccharides using protected building blocks like this compound has expanded the diversity of structures available for such screening platforms, contributing to advances in understanding host-pathogen interactions and immune recognition processes.
Relationship to D-Talose and Monosaccharide Derivatives
D-Talose, the parent monosaccharide of this compound, represents one of the eight naturally occurring aldohexoses with the molecular formula C₆H₁₂O₆ and a molecular weight of 180.16 grams per mole. The structural relationship between the protected derivative and its parent sugar illustrates the fundamental principles of selective protection in carbohydrate chemistry. D-Talose exists predominantly in its pyranose ring form, designated as D-talopyranose, which provides the basic scaffold upon which the benzoyl protecting groups are installed.
The transformation from D-talose to its tetra-benzoyl derivative involves selective acylation of the hydroxyl groups at positions 1, 2, 3, and 6, while leaving the 4-hydroxyl group unprotected. This selective protection pattern is achieved through carefully controlled reaction conditions that take advantage of the differing reactivities of the various hydroxyl groups. The axial orientation of the 4-hydroxyl group in the talose configuration makes it less reactive toward electrophilic acylation compared to the equatorial hydroxyl groups, facilitating the selective protection strategy.
The relationship between this compound and other monosaccharide derivatives becomes apparent when comparing protection patterns across different sugar configurations. Unlike galactose derivatives where regioselective 2,3,6-tri-benzoylation can be achieved due to the axial 4-hydroxyl group being least reactive, talose presents a different reactivity profile that enables the formation of the 1,2,3,6-tetra-benzoyl pattern. This difference highlights how subtle changes in stereochemistry can dramatically alter the outcomes of protecting group installations.
Table 1: Comparative Analysis of Protected Monosaccharide Derivatives
| Compound | Parent Sugar | Molecular Formula | Molecular Weight (g/mol) | Protection Pattern | Configuration |
|---|---|---|---|---|---|
| This compound | D-Talose | C₃₄H₂₈O₁₀ | 596.58 | 1,2,3,6-tetra-benzoyl | Alpha |
| 1,2,3,6-Tetra-O-benzyl-β-D-galactopyranoside | D-Galactose | C₃₄H₃₆O₆ | 540.6 | 1,2,3,6-tetra-benzyl | Beta |
| 1,2,3,4,6-Penta-O-benzoyl-α-D-mannopyranose | D-Mannose | C₄₁H₃₂O₁₁ | 700.7 | 1,2,3,4,6-penta-benzoyl | Alpha |
The synthesis of this compound from its parent monosaccharide involves multiple synthetic steps that demonstrate the complexity of selective protection strategies. Initial protection typically begins with selective benzoylation using benzoyl chloride under basic conditions, followed by careful optimization of reaction conditions to achieve the desired protection pattern. The process requires precise control of temperature, typically maintained at low temperatures to prevent over-acylation, and careful selection of reaction solvents that favor the desired regioselectivity.
The electronic effects imparted by the benzoyl protecting groups fundamentally alter the chemical properties of the talose backbone. The electron-withdrawing nature of the benzoyl esters reduces the electron density on the pyranose ring, creating what is classified as an "armed" glycosyl donor when the anomeric position is appropriately activated. This electronic modification enhances the compound's reactivity in glycosylation reactions while simultaneously providing protection against unwanted side reactions at the protected positions.
Properties
Molecular Formula |
C₃₄H₂₈O₁₀ |
|---|---|
Molecular Weight |
596.58 |
Origin of Product |
United States |
Scientific Research Applications
Structural Characteristics
1,2,3,6-Tetra-O-benzoyl-α-D-talose has the molecular formula and a molecular weight of approximately 596.58 g/mol. It is characterized by the presence of four benzoyl groups attached to the hydroxyl groups of the talose molecule. This modification enhances its solubility and stability in organic solvents such as chloroform and dichloromethane .
Glycosylation Reactions
One of the primary applications of this compound is in glycosylation reactions. These reactions are critical in the synthesis of complex carbohydrates and glycoconjugates. The compound serves as a glycosyl donor in various stereoselective glycosylation processes. For instance, it has been utilized in the synthesis of disaccharide donors through anomeric O-alkylation methods .
Case Study: Synthesis of Disaccharides
- In one study, this compound was used to create β-linked disaccharides with high yields through Cs2CO3-mediated anomeric O-alkylation. This method demonstrated that the compound can effectively facilitate the formation of glycosidic bonds under controlled conditions .
Proteomics Research
The compound is also employed in proteomics research as a biochemical tool for studying protein-glycan interactions. Its structural properties allow it to mimic natural glycan structures, making it useful for probing carbohydrate-binding proteins and enzymes involved in glycosylation processes.
Application Example: Inhibiting Protein Interactions
- Research has shown that derivatives of talose can inhibit specific protein interactions critical for cellular processes. For instance, compounds derived from talose have been studied for their ability to interfere with microtubule assembly by acting as competitive inhibitors against colchicine binding to tubulin . This highlights the potential of talose derivatives in cancer research and drug development.
Antifungal Activity
Recent studies have explored the antifungal properties of glycosides derived from talose. In particular, oleanolic acid glycosides containing α-L-talosides have shown promising antifungal activity against various pathogens . The incorporation of this compound into these compounds enhances their biological efficacy.
Research Findings:
Comparison with Similar Compounds
(a) 1,2,3,6-Tetra-O-benzoyl-α-D-mannose
- Key Difference: D-Mannose is a C2 epimer of D-talose, differing in the configuration of the hydroxyl group at C2 (axial in mannose vs. equatorial in talose).
- Impact on Reactivity: The axial C2 hydroxyl in mannose derivatives increases steric hindrance, often leading to lower glycosylation yields compared to talose derivatives under similar conditions. For example, glycosylation reactions using mannose-based donors achieved 86–92% yields with HOFox catalysts, whereas talose derivatives may exhibit distinct regioselectivity due to reduced steric strain .
(b) 2,3,4,6-Tetra-O-benzoyl-β-D-galactopyranoside Trichloroacetimidate
- Key Difference: This galactose derivative features benzoyl groups at positions 2,3,4,6 and a trichloroacetimidate leaving group at the anomeric center, enabling highly efficient glycosylations.
- Application Contrast : Unlike 1,2,3,6-Tetra-O-benzoyl-α-D-talose, this compound is specifically optimized for synthesizing β-linked galactosides, critical for studying galactose-binding proteins and glycan microarrays .
(c) Triacetyl-D-talose 1,2-Orthomethyl Acetate
- Key Difference: This derivative incorporates an orthoester group at the anomeric position, which hydrolyzes under acidic conditions to form reducing sugars.
- Functional Utility : Unlike the fully benzoylated talose derivative, orthoesters are used for temporary protection strategies and controlled release of reactive intermediates in multistep syntheses .
Physicochemical Properties
Key Observations :
- Benzoylated talose and mannose derivatives share identical molecular formulas and weights, but stereochemical differences influence melting points and crystallization behavior.
- The β-anomer of mannose exhibits higher crystallinity (melting point 183–185°C) compared to α-anomers, which are often amorphous .
Key Insights :
- The benzoylated mannose derivative achieves high α-selectivity in glycosylations due to neighboring-group participation, whereas talose derivatives may favor alternative pathways due to distinct stereoelectronic effects.
- Orthoester derivatives of talose enable controlled deprotection, a feature absent in fully benzoylated analogs .
Research Findings and Implications
Further studies are needed to validate this hypothesis .
Orthoester vs. Benzoyl Protection : Orthoesters offer reversible protection, making them superior for stepwise syntheses, whereas benzoyl groups provide permanent stability for long-term storage .
Industrial Relevance: Benzoylated sugars like 1,2,3,6-Tetra-O-benzoyl-α-D-mannose are commercially available (e.g., Santa Cruz Biotechnology, $300/25 mg), highlighting their demand in glycobiology research .
Q & A
Q. What is the standard synthetic protocol for 1,2,3,6-Tetra-O-benzoyl-α-D-talose?
The compound is typically synthesized via benzoylation of D-talose using benzoyl chloride in anhydrous pyridine under controlled conditions. After overnight stirring at room temperature, the reaction is quenched with methanol, and the product is isolated via recrystallization (e.g., from ethanol). Purity is confirmed by 1H-NMR (>98%) and melting point analysis (183–185°C) .
Q. How do benzoyl groups influence the reactivity of D-talose in synthetic applications?
Benzoyl groups act as protective moieties, selectively blocking hydroxyl groups to prevent undesired side reactions (e.g., oxidation or glycosylation at unprotected sites). This enables precise manipulation of remaining functional groups for subsequent reactions, such as glycosidic bond formation .
Q. What analytical techniques are critical for characterizing this compound?
Key methods include:
- 1H/13C NMR : To confirm benzoylation patterns and anomeric configuration (α/β).
- ESI-MS : For molecular weight verification (e.g., [M+Na]+ ion peaks).
- Melting Point Analysis : To assess purity and crystalline consistency .
Q. What safety protocols are essential for handling benzoylated sugars?
- Store in airtight containers at 2–8°C to prevent hydrolysis.
- Separate from inorganic reagents and oxidizing agents.
- Use fume hoods and protective equipment due to pyridine residues in synthetic byproducts .
Advanced Research Questions
Q. How can glycosylation yields be optimized using this compound as a donor?
Catalytic additives like HOFox (25 mol%) significantly enhance glycosylation efficiency by stabilizing oxocarbenium intermediates, increasing α-selectivity yields from 14% to >85%. Solvent choice (e.g., DCM or DMF) and molecular sieves (4 Å) further improve reaction kinetics .
Q. What challenges arise in structural analysis due to talose’s mutarotation?
D-Talose exists in a dynamic equilibrium of α, β, and open-chain forms, complicating NMR interpretation. To mitigate:
Q. How can contradictory data in glycosylation product ratios be resolved?
Discrepancies often stem from trace moisture or variable catalyst activity. Solutions include:
- Replicating reactions under strictly anhydrous conditions.
- Validating donor purity via TLC or HPLC pre-synthesis.
- Comparing results with literature protocols (e.g., DMTST-mediated glycosylation) .
Q. What strategies enable selective deprotection of benzoyl groups in complex oligosaccharide synthesis?
Q. How is stereoselective synthesis achieved using benzoylated talose derivatives?
Stereocontrol relies on the choice of glycosyl donors (e.g., thioglycosides or imidates) and promoters (e.g., NIS/TfOH). For α-selectivity, use "armed" donors with electron-donating groups; for β-selectivity, "disarmed" donors with electron-withdrawing groups are preferred .
Q. What metabolic or enzymatic studies utilize this compound?
Benzoylated talose derivatives serve as substrates for glycosyltransferases (e.g., Endo-β-N-acetylglucosaminidase) to study enzyme specificity. Radiolabeled analogs (e.g., 13C-tagged) enable tracking in metabolic pathways via LC-MS or autoradiography .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
